Meclizine-d8 N'-Oxide is a deuterated derivative of Meclizine, an antihistamine commonly used to treat motion sickness and vertigo. The introduction of deuterium atoms enhances its stability and allows for more precise pharmacokinetic studies. This compound is classified under the category of N-oxides, which are characterized by the presence of an oxygen atom bonded to a nitrogen atom that carries a positive charge.
Meclizine-d8 N'-Oxide is synthesized from Meclizine, which is derived from various synthetic routes involving the modification of natural products or chemical precursors. The synthesis typically involves deuteration followed by oxidation, utilizing deuterated reagents and oxidizing agents.
Meclizine-d8 N'-Oxide falls under the following classifications:
The synthesis of Meclizine-d8 N'-Oxide primarily involves two steps:
The reaction conditions are critical for achieving high yields and purity. The oxidation step requires controlled temperatures and concentrations to prevent by-products and ensure complete conversion to the desired N'-oxide form. Industrial production methods scale these reactions while maintaining stringent quality control measures to meet industry standards.
The molecular structure of Meclizine-d8 N'-Oxide features a complex arrangement with multiple rings and functional groups. The presence of deuterium atoms enhances its stability, making it suitable for detailed studies.
The compound has a molecular weight of approximately 426.95 g/mol. Its structural complexity allows for various interactions in biological systems, making it a valuable subject in pharmacological research .
Meclizine-d8 N'-Oxide can undergo several chemical reactions:
Common reagents include:
These reactions can lead to various products, including oxidized and reduced derivatives as well as substituted analogs of Meclizine-d8 N'-Oxide.
Meclizine-d8 N'-Oxide functions primarily as an antihistamine by blocking histamine H1 receptors in the central nervous system. This action helps alleviate symptoms associated with motion sickness and vertigo.
The mechanism involves:
Research indicates that the presence of deuterium may affect the binding affinity and metabolic stability of the compound compared to its non-deuterated counterpart .
Relevant data indicate that Meclizine-d8 N'-Oxide maintains its integrity under standard laboratory conditions but may require careful handling during synthesis due to its reactive functional groups .
Meclizine-d8 N'-Oxide has several scientific applications:
Its unique properties make it an essential tool for researchers studying drug metabolism and pharmacodynamics .
Meclizine-d8 N'-Oxide is a selectively deuterated analog of meclizine, featuring strategic isotopic substitutions at eight hydrogen positions. Its molecular formula is C₂₅H₁₉D₈ClN₂O, with a molecular weight of 415.00 g/mol. The deuterium atoms specifically replace hydrogens at the piperazine ring's methylene groups (positions 2,2,3,3,5,5,6,6-octadeuterio), preserving the core pharmacophore while creating a distinct mass signature. This precise labeling enables unambiguous differentiation from non-deuterated species in analytical assays. The isotopic purity typically exceeds 98%, ensuring minimal interference from protiated species in sensitive applications like mass spectrometry. The structural integrity remains identical to the parent compound except for the deuterium substitutions and N-oxide formation, allowing it to serve as a reliable isotopic tracer [1].
The N'-oxide functional group in Meclizine-d8 N'-Oxide arises from the oxidation of one tertiary nitrogen in the piperazine ring, forming a stable N→O bond. This conversion significantly alters electron distribution, increasing the nitrogen's polarity and creating a zwitterionic character. The N-oxide group demonstrates moderate stability under physiological conditions but may undergo reduction in vivo via cytochrome P450 enzymes or gut microbiota. In vitro, the N-oxide bond is susceptible to strong reducing agents but remains stable under mild acidic to neutral conditions. Its formation typically employs controlled oxidation using agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide, which selectively target tertiary amines without disrupting the deuterium labeling or other functional groups. The deuterium substitution may impart a slight kinetic isotope effect, potentially enhancing metabolic stability compared to non-deuterated N-oxides [1].
Meclizine-d8 N'-Oxide diverges structurally from meclizine in two key aspects:
Table 1: Structural Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|
Meclizine (parent) | C₂₅H₂₇ClN₂ | 390.99 | Non-deuterated, no N-oxide |
Meclizine-d8 | C₂₅H₁₉D₈ClN₂ | 399.00 | Deuterated, no N-oxide |
Meclizine-d8 N'-Oxide | C₂₅H₁₉D₈ClN₂O | 415.00 | Deuterated + single N-oxide |
Meclizine N,N'-Dioxide | C₂₅H₂₇ClN₂O₂ | 422.96 | Non-deuterated, double N-oxide |
These modifications confer a +16 Da mass shift versus the parent meclizine and a +8 Da shift versus Meclizine-d8, enabling precise tracking in mass spectrometry. The N-oxide introduction enhances polarity, altering chromatographic retention and interaction with biological targets compared to the parent drug [1] [2].
The introduction of the N-oxide group substantially increases Meclizine-d8 N'-Oxide's hydrophilicity relative to Meclizine-d8. Experimental data indicates:
The deuterium substitution does not significantly alter solubility or partitioning versus its non-deuterated N-oxide analog, as deuterium bonds exhibit similar strength to hydrogen bonds. However, the N-oxide formation disrupts the molecule's symmetry, increasing dipole moment and improving solubility in polar solvents like methanol and acetonitrile [1].
Meclizine-d8 N'-Oxide exhibits specific stability profiles under thermal and photochemical stress:
Table 2: Stability Parameters of Meclizine-d8 N'-Oxide
Stress Condition | Temperature/Light Intensity | Degradation Products Observed | Half-Life |
---|---|---|---|
Thermal (solid state) | 60°C | Deoxygenated Meclizine-d8 | >30 days |
Thermal (solution) | 40°C (pH 7.4) | Meclizine-d8, ring-opened aldehydes | 14 days |
Photochemical (UV) | 300-400 nm (ICH Q1B) | N-oxide cleavage products, chlorinated derivatives | 48 hours |
Key observations:
Storage recommendations include protection from light (amber glass) and temperatures below -20°C for long-term stability [1] [3].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3